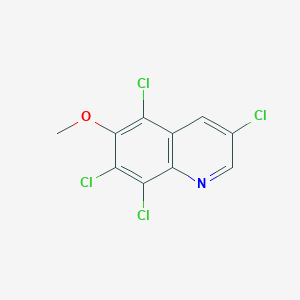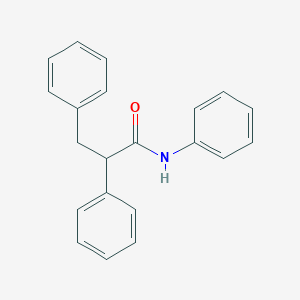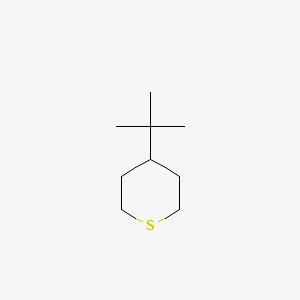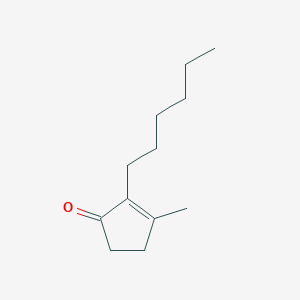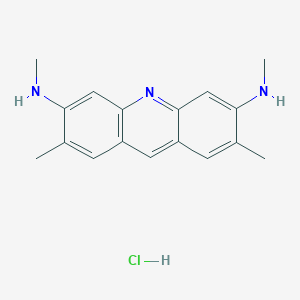
3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride is a chemical compound known for its applications in various scientific fields. It is a derivative of acridine, a heterocyclic organic compound, and is often used in research due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride typically involves the reaction of acridine derivatives with methylating agents. One common method involves the methylation of acridine-3,6-diamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where acridine-3,6-diamine is reacted with methylating agents in a controlled environment. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of acridine-3,6-dione derivatives.
Reduction: Formation of partially reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives.
科学研究应用
3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye.
Biology: Employed in cell staining and imaging due to its fluorescent properties.
Medicine: Investigated for its potential use in cancer therapy and as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments.
作用机制
The compound exerts its effects through various mechanisms depending on its application. In biological systems, it intercalates into DNA, disrupting the normal function of the nucleic acids. This intercalation can inhibit DNA replication and transcription, leading to cell death. In fluorescence applications, the compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for imaging and detection purposes.
相似化合物的比较
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye.
3,6-Diaminoacridine: Similar structure but lacks the methyl groups.
Proflavine: An acridine derivative with antimicrobial properties.
Uniqueness
3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride is unique due to its specific methylation pattern, which enhances its solubility and fluorescence properties compared to other acridine derivatives. This makes it particularly useful in applications requiring high sensitivity and specificity.
属性
CAS 编号 |
6323-39-3 |
|---|---|
分子式 |
C17H20ClN3 |
分子量 |
301.8 g/mol |
IUPAC 名称 |
3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-10-5-12-7-13-6-11(2)15(19-4)9-17(13)20-16(12)8-14(10)18-3;/h5-9,18-19H,1-4H3;1H |
InChI 键 |
CFKKFOIRBVHDTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC3=C(C=C(C(=C3)C)NC)N=C2C=C1NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


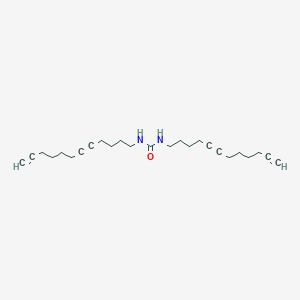
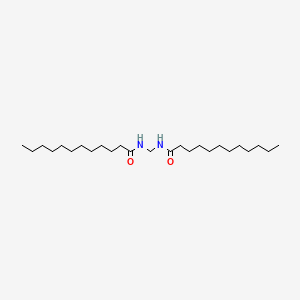
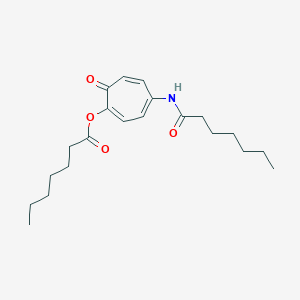
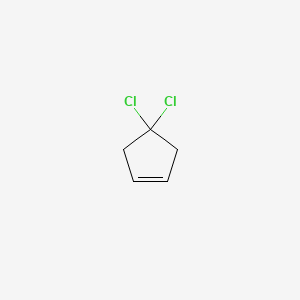
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
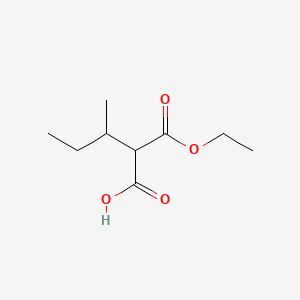
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
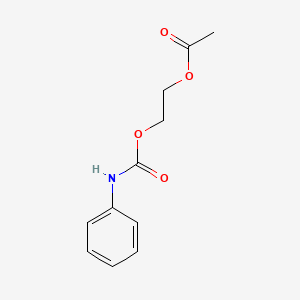
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
